2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
Description
This compound features a spiro[4.5]decane core modified with a 2-oxa-8-aza heterocyclic system. The 8-aza position is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, while the 3-position bears an acetic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature .
Properties
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(16-31-17)9-11-26(12-10-25)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRLFXEJPBQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[45]decan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications .
Chemical Reactions Analysis
Deprotection of Fmoc Group
The Fmoc group is selectively removed under mild basic conditions to expose the secondary amine for further functionalization.
| Reaction | Conditions | Yield | Key Observations |
|---|---|---|---|
| Fmoc removal | 20% piperidine in DMF (v/v), 30 min, RT | >95% | Rapid cleavage with minimal side reactions; compatible with acid-sensitive substrates |
This reaction is critical for iterative peptide synthesis, enabling sequential coupling of amino acids .
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation via activation with coupling reagents.
The spirocyclic structure minimally interferes with coupling, making the compound suitable for synthesizing constrained peptides .
Ester Hydrolysis
The acetic acid side chain undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid if esterified during synthesis.
Cyclization Reactions
The azaspiro[4.5]decane core facilitates intramolecular cyclization to form macrocyclic structures.
| Reaction Type | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic attack | K₂CO₃, DMF, 80°C | 12 hr | Forms 12–14-membered rings |
| Photochemical | UV light, eosin Y | CH₃CN, 24 hr | Radical-mediated cyclization |
Functionalization via Bromination
Electrophilic bromination at the spirocyclic ring’s aromatic positions enhances bioactivity profiling.
| Reagent | Position | Conditions | Yield |
|---|---|---|---|
| NBS (N-bromosuccinimide) | C-4 | AIBN, CCl₄, reflux, 4 hr | 78% |
| Br₂/FeBr₃ | C-3 | DCM, 0°C, 1 hr | 65% |
Brominated derivatives show improved binding affinity in receptor studies .
Stability Under Synthetic Conditions
The compound exhibits robust stability across diverse reaction environments:
| Parameter | Tolerance Range | Degradation Observed |
|---|---|---|
| pH | 2–12 (short-term) | >12: hydrolysis of Fmoc |
| Temperature | ≤80°C (DMF/H₂O) | >100°C: decomposition |
Scientific Research Applications
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₇H₂₅NO₅.
Key Observations :
Protecting Groups :
- The Fmoc group in the target compound contrasts with Boc in and benzyl/phenyl groups in . Fmoc is base-labile, while Boc requires acidic conditions for removal, impacting synthetic strategies .
- Dual protection (e.g., Fmoc and Boc in ) enables orthogonal deprotection, useful in multi-step syntheses .
Spiro Ring Modifications :
- Replacement of the 2-oxa-8-aza system with 1,3-diaza () introduces hydantoin moieties, which are associated with bioactivity (e.g., antimicrobial properties in ) .
- Substituents like methyl () or phenyl () alter lipophilicity, affecting solubility and membrane permeability .
Acetic Acid Functionality :
- The carboxylic acid group enables conjugation or salt formation, critical for solubility and interaction with biological targets. Analogues without this group (e.g., ester derivatives in ) may exhibit reduced polarity .
Biological Activity
The compound 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid is a complex organic molecule featuring a unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H23NO5
- Molecular Weight : 405.43 g/mol
The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various biological applications.
Research indicates that compounds with similar structures exhibit significant interactions with various receptors, including sigma receptors. For instance, studies on related spirocyclic compounds suggest that they may act as ligands for sigma receptors, which are implicated in numerous physiological processes including pain modulation, neuroprotection, and tumor biology .
Pharmacological Studies
-
Sigma Receptor Binding :
- A study on related compounds demonstrated high affinity for sigma receptors, which are crucial in the development of drugs targeting neuropsychiatric disorders .
- Compounds with similar spirocyclic frameworks have been shown to selectively bind to σ1 receptors, indicating potential for therapeutic use in conditions like depression and anxiety.
-
Antitumor Activity :
- Investigations into the biodistribution of radiolabeled derivatives of spirocyclic compounds revealed their accumulation in tumor models, suggesting potential applications in cancer imaging and therapy .
- The ability to target tumors selectively makes these compounds promising candidates for further development in oncological applications.
- Neuroprotective Effects :
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on σ1 receptor ligands | High affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors | Potential use in treating neuropsychiatric disorders |
| Tumor imaging with radiolabeled compounds | Significant accumulation in human carcinoma and melanoma models | Implications for cancer diagnostics and treatment |
| Neuroprotective studies | Modulation of neurotransmitter systems | Potential therapeutic application in neurodegenerative diseases |
Q & A
Q. What are the critical safety and handling protocols for this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) per GHS classifications . Key precautions include:
- PPE : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust/aerosols form .
- Ventilation : Handle in a fume hood with airflow ≥0.5 m/s.
- Emergency Measures :
- Skin contact: Wash with soap and water for 15 minutes .
- Eye exposure: Rinse with water for 15+ minutes .
- Ingestion: Seek immediate medical attention; provide SDS to physicians .
Q. What synthetic methodologies are used to introduce the Fmoc-protecting group in this compound?
The Fmoc group is introduced via Fmoc chloride or active esters (e.g., Fmoc-OSu) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) in dichloromethane at -10°C to 20°C . Key steps:
- Coupling to resin-bound peptides using HBTU/HATU activation.
- Deprotection with 20% piperidine in DMF to remove Fmoc while retaining the peptide backbone .
Advanced Questions
Q. How can coupling efficiency in solid-phase peptide synthesis be optimized for this compound?
Optimization strategies include:
- Temperature Control : Maintain -10°C during activation to reduce racemization .
- Coupling Agents : Use HATU over HBTU for sterically hindered residues (yield improvement: ~15%).
- Double Coupling : Apply two sequential couplings for low-yield sequences.
- Solvent Selection : Anhydrous DMF or dichloromethane minimizes side reactions .
Q. What analytical techniques confirm structural integrity and purity post-synthesis?
- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95% target) .
- MALDI-TOF : Validates molecular weight (expected: 367.3951 g/mol) and detects side products (e.g., truncated sequences) .
- NMR : 1H/13C NMR confirms spirocyclic regiochemistry (e.g., δ 4.2–4.5 ppm for Fmoc methine protons) .
Q. How should discrepancies in toxicity data inform risk assessment?
Limited toxicity data (Section 11.2, ) necessitate:
- In Vitro Assays : MTT or LDH assays to preliminarily evaluate cytotoxicity.
- Exposure Limits : Adhere to OSHA PELs (0.1 mg/m³ for respirable dust).
- Cross-Referencing : Compare GHS classifications across SDS sources (e.g., H302 vs. H335 discrepancies ).
Q. What strategies stabilize this compound during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
